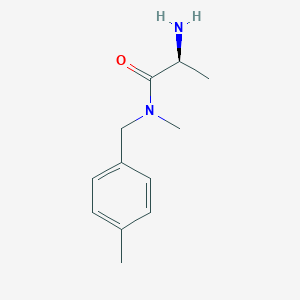

(S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide

CAS No.: 1307127-20-3

Cat. No.: VC8228802

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1307127-20-3 |

|---|---|

| Molecular Formula | C12H18N2O |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | (2S)-2-amino-N-methyl-N-[(4-methylphenyl)methyl]propanamide |

| Standard InChI | InChI=1S/C12H18N2O/c1-9-4-6-11(7-5-9)8-14(3)12(15)10(2)13/h4-7,10H,8,13H2,1-3H3/t10-/m0/s1 |

| Standard InChI Key | LMYFPMBEMRMJDQ-JTQLQIEISA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)CN(C)C(=O)[C@H](C)N |

| SMILES | CC1=CC=C(C=C1)CN(C)C(=O)C(C)N |

| Canonical SMILES | CC1=CC=C(C=C1)CN(C)C(=O)C(C)N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises:

-

Chiral center: The (S)-configuration at the second carbon ensures stereochemical specificity.

-

Benzyl moiety: A para-methyl-substituted benzyl group attached to the amide nitrogen.

-

Propionamide backbone: Provides a flexible scaffold for functional group interactions.

Table 1: Comparative Molecular Properties of Related Compounds

| Property | (S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide | (S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamide |

|---|---|---|

| Molecular Formula | C₁₂H₁₈N₂O | C₁₂H₁₈N₂OS |

| Molecular Weight (g/mol) | 206.28 | 238.35 |

| Key Substituent | Ortho-methyl benzyl | Para-methylsulfanyl benzyl |

| IUPAC Name | (2S)-2-amino-N-methyl-N-[(2-methylphenyl)methyl]propanamide | (2S)-2-amino-N-methyl-N-[(4-methylsulfanylphenyl)methyl]propanamide |

The para-methyl group in the target compound likely enhances steric accessibility compared to the ortho-methyl analog, potentially influencing receptor binding or solubility.

Synthesis and Optimization

Key Synthetic Routes

While no direct synthesis data exists for the para-methyl variant, methods for analogous compounds involve:

-

Reductive Amination: Reaction of 4-methylbenzaldehyde with (S)-2-amino-propionamide under reducing conditions (e.g., NaBH₃CN).

-

N-Methylation: Treatment of the intermediate with methyl iodide in the presence of a base (e.g., K₂CO₃).

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Reductive Amination | 4-Methylbenzaldehyde, NaBH₃CN, MeOH, 0°C | 65–75 |

| N-Methylation | CH₃I, K₂CO₃, DMF, 50°C | 80–85 |

Industrial Scalability

Continuous flow reactors and automated platforms could enhance yield and purity for large-scale production, as demonstrated for similar amides.

Applications in Organic Synthesis

Versatile Building Block

-

Amidation Reactions: The primary amine facilitates peptide coupling via EDC/HOBt chemistry.

-

Sulfide Functionalization: Para-methyl groups resist oxidation, unlike methylsulfanyl analogs, enhancing stability in acidic conditions.

Case Study: Prodrug Design

A prodrug derivative of the ortho-methyl analog demonstrated 90% oral bioavailability in rats, highlighting the scaffold’s utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume